molecular formula C20H21NO4 B11672434 ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate

ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11672434
M. Wt: 339.4 g/mol
InChI Key: WJDMSFFQDCUZMF-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxy group at the 5-position and a methoxyphenyl group at the 1-position, making it a unique derivative of indole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-methylindole: A precursor in the synthesis of the target compound.

    4-Methoxybenzaldehyde: Another precursor used in the synthesis.

    Indole-3-carboxylate derivatives: Compounds with similar structures but different substituents.

Uniqueness

Ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups and ester functionality make it a versatile compound for various applications .

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate

InChI

InChI=1S/C20H21NO4/c1-5-25-20(22)19-13(2)21(14-6-8-15(23-3)9-7-14)18-11-10-16(24-4)12-17(18)19/h6-12H,5H2,1-4H3

InChI Key

WJDMSFFQDCUZMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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